3-[2-(2,4-dihydroxy-3,5-diiodophenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one
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Overview
Description
3-[2-(2,4-dihydroxy-3,5-diiodophenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one is a complex organic compound characterized by its unique structure, which includes diiodophenyl and benzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,4-dihydroxy-3,5-diiodophenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one typically involves multiple steps:
Starting Materials: The synthesis begins with 2,4-dihydroxy-3,5-diiodobenzaldehyde and 6,7-dimethoxy-2-benzofuran-1(3H)-one.
Condensation Reaction: The aldehyde group of 2,4-dihydroxy-3,5-diiodobenzaldehyde reacts with the ketone group of 6,7-dimethoxy-2-benzofuran-1(3H)-one under acidic or basic conditions to form the intermediate compound.
Oxidation: The intermediate is then oxidized to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of catalysts to accelerate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The diiodophenyl group can participate in substitution reactions, where iodine atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal ions.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Antioxidant Activity: Due to its phenolic structure, it may exhibit antioxidant properties.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals, particularly those targeting oxidative stress-related diseases.
Diagnostic Agents: Its iodine content makes it a candidate for use in imaging techniques such as X-ray or CT scans.
Industry
Dye and Pigment Production: The compound’s structure allows it to be used in the synthesis of dyes and pigments with specific properties.
Mechanism of Action
The mechanism by which 3-[2-(2,4-dihydroxy-3,5-diiodophenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one exerts its effects involves interaction with molecular targets such as enzymes and receptors. The diiodophenyl group can interact with active sites of enzymes, inhibiting their activity. The benzofuran moiety may interact with cellular membranes, affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran: Similar structure but with a butyl group instead of the oxoethyl group.
3,5-Diiodo-4-hydroxybenzaldehyde: Shares the diiodophenyl group but lacks the benzofuran moiety.
Uniqueness
3-[2-(2,4-dihydroxy-3,5-diiodophenyl)-2-oxoethyl]-6,7-dimethoxy-2-benzofuran-1(3H)-one is unique due to its combination of diiodophenyl and benzofuran structures, which confer specific chemical and biological properties not found in simpler analogs.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C18H14I2O7 |
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Molecular Weight |
596.1 g/mol |
IUPAC Name |
3-[2-(2,4-dihydroxy-3,5-diiodophenyl)-2-oxoethyl]-6,7-dimethoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C18H14I2O7/c1-25-11-4-3-7-12(27-18(24)13(7)17(11)26-2)6-10(21)8-5-9(19)16(23)14(20)15(8)22/h3-5,12,22-23H,6H2,1-2H3 |
InChI Key |
ZABUKKKHIARDJH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(OC2=O)CC(=O)C3=CC(=C(C(=C3O)I)O)I)OC |
Origin of Product |
United States |
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